3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone
Description
Historical Development of Hydrazone Chemistry
The study of hydrazones traces its origins to the late 19th century, when German chemist Emil Fischer pioneered the synthesis of phenylhydrazine in 1875. Fischer's accidental discovery occurred during attempts to reduce diazonium salts, leading to the first stable hydrazine derivative. This breakthrough enabled his seminal work on sugar chemistry, where phenylhydrazine reacted with reducing sugars to form crystalline osazones—a critical advancement for carbohydrate characterization.
By 1887, Theodor Curtius achieved the isolation of free hydrazine through a multi-step process involving ethyl diazoacetate hydrolysis. This development expanded synthetic possibilities, allowing chemists to systematically explore hydrazone derivatives. The early 20th century saw hydrazones gain prominence through the Wolff-Kishner reduction (1911), which utilized hydrazones to convert carbonyl groups into methylene units under alkaline conditions. These foundational discoveries established hydrazones as versatile intermediates in organic synthesis and analytical chemistry.
Significance of 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal Hydrazone in Research
This structurally complex hydrazone derivative combines three distinct moieties:
- A 4-chlorophenyl group at position 3
- A 4-methylphenyl hydrazone group at position 2
- A 3-oxopropanal backbone
The chlorine substituent enhances electron-withdrawing effects, while the methyl group on the phenylhydrazone moiety introduces steric and electronic modulation. This combination creates a molecule with unique π-conjugation patterns and hydrogen-bonding capabilities, making it valuable for:
- Coordination chemistry : The β-diketone-like structure enables chelation with transition metals, forming stable complexes for catalytic applications
- Pharmaceutical research : Structural analogs demonstrate antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans)
- Materials science : Extended conjugation systems show potential for organic semiconductor development
Recent studies highlight its utility as a precursor for heterocyclic synthesis, particularly in generating pyrazole and triazole derivatives through cyclocondensation reactions.
Current Research Trends in Substituted Hydrazones
Modern hydrazone research focuses on three primary domains:
1.3.1. Bioactive Compound Development
Substituted hydrazones exhibit broad-spectrum biological activities, driven by their ability to:
- Inhibit microbial enzymes through Schiff base coordination
- Intercalate with DNA via planar aromatic systems
- Modulate redox processes through conjugated electron systems
A 2022 study demonstrated that hydrazones containing chloro- and methyl-substituted aryl groups show enhanced antibacterial potency compared to unsubstituted analogs. The 4-chlorophenyl group in particular increases membrane permeability in Gram-negative bacteria.
1.3.2. Green Synthesis Methodologies
Recent advances emphasize sustainable synthesis routes:
- Solvent-free mechanochemical grinding
- Microwave-assisted condensation (reaction times reduced from hours to minutes)
- Biocatalytic approaches using lipases or proteases
These methods improve yields (>85% in optimized conditions) while reducing environmental impact.
1.3.3. Advanced Material Applications
Innovative uses include:
- Photoresponsive liquid crystals (Δε > 2.5 at 400 nm)
- Metal-organic frameworks (MOFs) with gas storage capacities up to 12 mmol/g at 298 K
- Fluorescent sensors with detection limits < 1 ppm for heavy metals
The compound's extended conjugation system enables tunable optical properties, making it suitable for organic light-emitting diodes (OLEDs).
Properties
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-hydrazinylidene-2-[(4-methylphenyl)hydrazinylidene]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-11-2-8-14(9-3-11)20-21-15(10-19-18)16(22)12-4-6-13(17)7-5-12/h2-10,20H,18H2,1H3/b19-10+,21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTZPZEOVMALW-OYUXLBQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The general reaction can be represented as follows:
[ \text{R1C=O} + \text{R2NHNH2} \rightarrow \text{R1C=NNHR2} + \text{H2O} ]
In this case, the specific reactants would be 4-chlorobenzaldehyde and 4-methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of hydrazones often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted hydrazones or other derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for use in drug development due to its potential pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Structural and Spectral Comparison
Key Observations :
- Halogen Substitution : Replacing the 4-methyl group in CPMHP with bromine (e.g., compound 5d ) increases molar mass and alters electronic properties, as evidenced by shifts in IR carbonyl stretches (1646 cm⁻¹ vs. ~1662 cm⁻¹ in CPMHP). Bromine’s electron-withdrawing nature may enhance reactivity in dye synthesis.
- Nitrile vs.
- Bioactivity : Brominated derivatives (e.g., compound in ) are prioritized in medicinal chemistry, whereas CPMHP’s methyl group balances lipophilicity for antimicrobial-optoelectronic dual use .
Table 2: Application-Based Comparison
Highlights :
- The methyl group in CPMHP optimizes ligand-metal interactions for optoelectronics, whereas bulkier substituents (e.g., bromine) may hinder charge transfer efficiency.
Biological Activity
3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone, a hydrazone derivative, is of significant interest due to its potential biological activities. This compound is characterized by its complex structure, which includes a chlorophenyl group and a hydrazone moiety, making it a candidate for various pharmacological applications.
Chemical Structure and Synthesis
The compound can be synthesized through several steps involving the reaction of 4-methylphenylhydrazine with an appropriate aldehyde or ketone, followed by the introduction of the chlorophenyl group and subsequent oxidation to form the oxopropanal moiety. The final step involves the formation of the hydrazone through condensation reactions.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of hydrazone derivatives, including 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal. The antioxidant activity is often measured using the DPPH assay, where lower IC50 values indicate higher activity. For instance, related compounds have shown varying degrees of antioxidant activity with IC50 values ranging from 2.07 μM to 2.45 μM, suggesting that modifications in the structure can enhance or diminish efficacy .
| Compound | IC50 (μM) |
|---|---|
| 4a | 2.07 |
| 4b | 2.25 |
| 4c | 2.29 |
| 4d | 2.30 |
| 4e | 2.35 |
| Control (Trolox) | 2.30 |
Antimicrobial Activity
The antimicrobial properties of hydrazones have been widely studied, with promising results against various bacterial strains. In one study, silver(I) complexes containing hydrazone ligands demonstrated significant antimicrobial activity, indicating that the incorporation of metal ions can enhance the biological effectiveness of these compounds .
The biological activity of 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone may be attributed to its ability to interact with cellular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chlorophenyl could enhance its reactivity and binding affinity to biological macromolecules, potentially leading to modulation of enzymatic pathways or inhibition of microbial growth.
Case Studies
- Antioxidant Evaluation : A study assessed various derivatives for their antioxidant properties using in vitro assays. The results indicated that structural modifications significantly influenced their efficacy, highlighting the importance of functional groups in enhancing biological activity .
- Antimicrobial Studies : Another investigation focused on synthesizing metal complexes with hydrazone ligands, revealing enhanced antibacterial properties compared to their non-complexed counterparts. This suggests that coordination with metal ions could be a viable strategy for improving antimicrobial efficacy .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone?
Methodological Answer:
The compound is typically synthesized via a condensation reaction between a carbonyl precursor (e.g., 3-(4-chlorophenyl)-3-oxopropanal) and 4-methylphenylhydrazine. A common protocol involves refluxing stoichiometric equivalents of the reactants in a solvent system such as DMF and acetic acid (1:2 v/v) with sodium acetate as a catalyst (0.02 mol) for 2–4 hours. Post-reaction, the product is isolated by filtration and purified via recrystallization using DMF-ethanol or DMF-acetic acid mixtures .
Basic: What spectroscopic and analytical techniques are employed for characterizing this hydrazone derivative?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : To confirm hydrazone bond formation (δ 8–10 ppm for NH protons) and aromatic substituents.
- X-ray Crystallography : For resolving crystal packing and stereochemistry (e.g., verifying E/Z isomerism in the hydrazone moiety) .
- HPLC : To assess purity (>95% is typical for research-grade samples) .
- Mass Spectrometry : For molecular weight validation (e.g., ESI-MS or MALDI-TOF) .
Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to ethanol or THF .
- Catalyst Adjustment : Increasing sodium acetate concentration (up to 0.03 mol) improves proton abstraction, accelerating condensation .
- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., oxidation of the hydrazone group) .
- Purification : Gradient recrystallization (e.g., DMF to ethanol) removes unreacted hydrazine and carbonyl byproducts .
Advanced: How can researchers resolve contradictions in spectroscopic data reported across studies (e.g., NMR chemical shifts)?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:
- Cross-Validation : Use X-ray crystallography to confirm molecular geometry and compare with computational models (e.g., DFT calculations) .
- Solvent Standardization : Report NMR data in deuterated DMSO or CDCl3 to minimize solvent-induced shifts .
- Impurity Profiling : Employ HPLC-MS to identify and quantify side products (e.g., unreacted hydrazine or oxidized derivatives) .
Advanced: What strategies are used to evaluate the biological activity of this hydrazone derivative?
Methodological Answer:
Biological evaluation typically involves:
- In Vitro Assays : Test antimicrobial, anticancer, or enzyme-inhibitory activity using cell lines (e.g., MTT assay for cytotoxicity) .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro/methoxy groups) to correlate electronic effects with bioactivity .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or bacterial enzymes) to rationalize activity .
Advanced: What are the challenges in determining the crystal structure of this compound, and how are they addressed?
Methodological Answer:
Challenges include:
- Polymorphism : Multiple crystal forms may exist. Slow evaporation of chloroform-methanol (1:1) solutions promotes single-crystal growth .
- Disorder in Hydrazone Moieties : High-resolution data collection (e.g., synchrotron X-ray sources) and restrained refinement (riding H-atom models) improve accuracy .
- Thermal Motion : Low-temperature (100 K) data collection reduces atomic displacement artifacts .
Advanced: How does the electronic nature of substituents (e.g., chloro vs. methyl groups) influence the compound’s reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -Cl) : Stabilize the hydrazone via resonance, reducing susceptibility to hydrolysis. This enhances stability in acidic conditions .
- Electron-Donating Groups (e.g., -CH3) : Increase nucleophilicity of the hydrazone nitrogen, facilitating further derivatization (e.g., coupling with aldehydes) .
- Substituent Positioning : Para-substituted aryl groups (vs. meta/ortho) minimize steric hindrance, improving reaction yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
